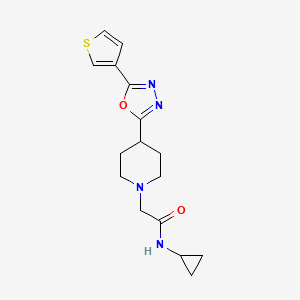
N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is an intriguing compound with a rich structural composition
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. Initial steps often include the cyclization of appropriate starting materials to form the oxadiazole ring, followed by introduction of the thiophene group. Subsequent steps involve the formation of the piperidine ring and finally the acetamide group under controlled conditions.
Industrial Production Methods: Large-scale production generally uses standardized organic synthesis techniques, optimized for yield and purity. Key steps include the preparation of intermediates and their assembly into the final compound through well-regulated reactions, often under inert atmospheres to prevent side reactions.
化学反应分析
Types of Reactions it Undergoes
N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various reactions, including:
Oxidation: : Typically using mild oxidizing agents.
Reduction: : Using standard reducing agents like hydrogen in the presence of catalysts.
Substitution: : Through nucleophilic or electrophilic substitution at active sites within the molecule.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions are commonly used. Reaction conditions often vary but may include elevated temperatures, controlled pH, and inert atmospheres.
Major Products Formed
Depending on the reaction type, major products include oxidized or reduced analogs of the original compound, substituted derivatives, and potentially cyclized forms if additional ring structures are introduced.
科学研究应用
N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide finds applications in:
Chemistry: : As a versatile intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a bioactive molecule in various assays.
Medicine: : Explored for its pharmacological properties, particularly in receptor binding studies.
Industry: : Used in the development of advanced materials and chemical formulations.
作用机制
The compound's mechanism of action involves binding to specific molecular targets, often affecting biological pathways. Its unique structure allows it to interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
N-cyclopropyl-2-(4-(5-(furyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Uniqueness
What sets N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide apart is its specific combination of structural elements, making it distinct in its reactivity and potential applications. Its thiophene and oxadiazole groups contribute significantly to its chemical behavior and biological interactions.
Now, I'd love to hear your thoughts! Is there a specific aspect you'd like to delve into further?
属性
IUPAC Name |
N-cyclopropyl-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-14(17-13-1-2-13)9-20-6-3-11(4-7-20)15-18-19-16(22-15)12-5-8-23-10-12/h5,8,10-11,13H,1-4,6-7,9H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXJLFXHDBXYTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)
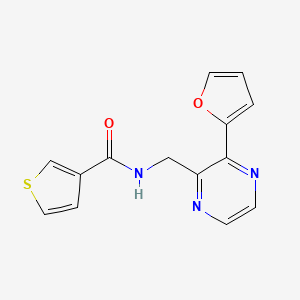
![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)
![(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)
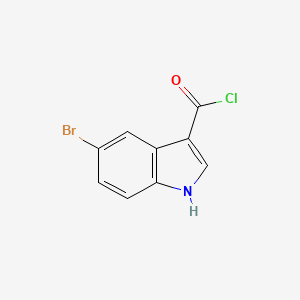
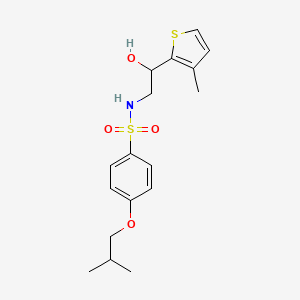
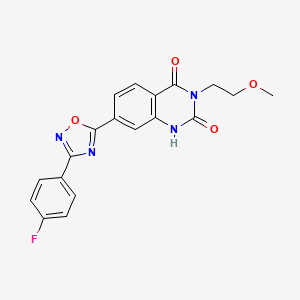
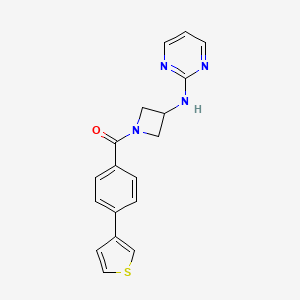
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)
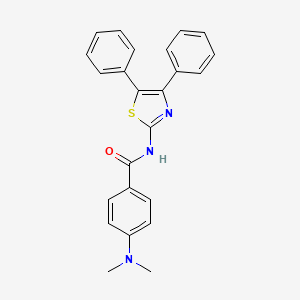
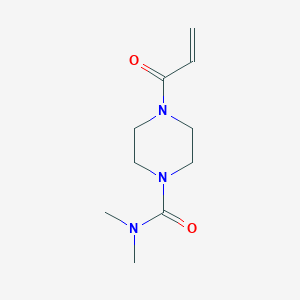
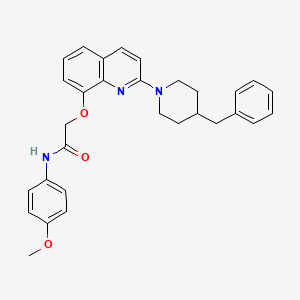
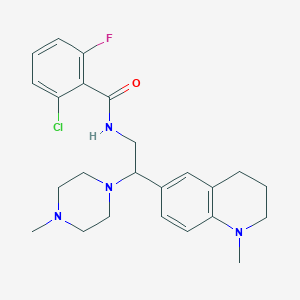
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3,4,5-tetrahydro-2-benzazepin-1-one](/img/structure/B2395371.png)
